N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a thiadiazole ring, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds like 2,4-disubstituted thiazoles have been reported to exhibit a wide range of biological activities .
Mode of Action
It can be inferred that the compound might interact with its targets through a mechanism similar to other sulfur-containing compounds .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
The molecular weight of a similar compound, 2,5-dimethylbenzyl chloride, is reported to be 154637 , which might give some insights into its pharmacokinetic properties.
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities .
Action Environment
The stability of similar compounds might be influenced by factors such as temperature, ph, and presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2,5-dimethylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate to yield the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 2-phenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
- 2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological and chemical properties. Its potential therapeutic applications and ability to undergo diverse chemical reactions make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-13-8-9-14(2)16(10-13)12-24-19-22-21-18(25-19)20-17(23)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDLAJDOAUBFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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